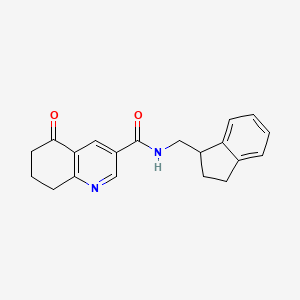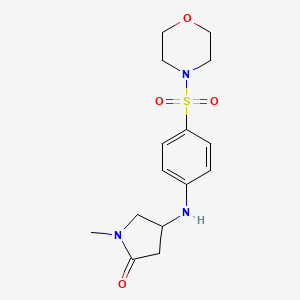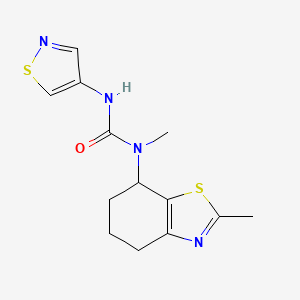
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a chemical compound that has shown promising results in scientific research. DIQC is a quinoline-based inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been extensively studied for its potential in cancer treatment. PARP inhibitors, including N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide inhibits PARP, which is involved in DNA repair mechanisms. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, PARP is overactivated, which leads to the survival of the cancer cells. By inhibiting PARP, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide prevents the repair of damaged DNA, leading to the death of cancer cells. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce DNA damage and inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its specificity for PARP inhibition. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of PARP in DNA repair mechanisms. However, one limitation of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide research. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide analogs with improved solubility and potency. Another area of interest is the combination of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide with other cancer treatments to enhance efficacy. In addition, further research is needed to understand the potential of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in treating neurodegenerative diseases. Overall, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in scientific research and has the potential to be a valuable tool in cancer treatment and other areas of research.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide involves the reaction of 2-bromo-3-indenylmethanol with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a base. The resulting compound is then treated with acetic anhydride to form N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide. The synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-15(12-21-18)20(24)22-11-14-9-8-13-4-1-2-5-16(13)14/h1-2,4-5,10,12,14H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMZVESZDVBNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CCC4=CC=CC=C34)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)methanamine](/img/structure/B7435516.png)

![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B7435535.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)


![oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)